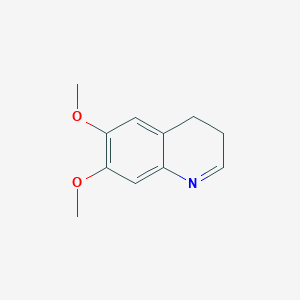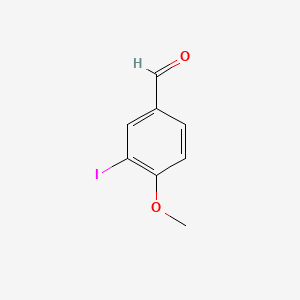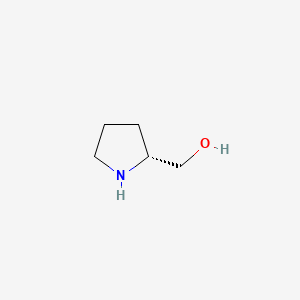
D-Prolinol
Descripción general
Descripción
D-Prolinol, also known as ®-2-pyrrolidinemethanol, is a chiral amino-alcohol that serves as a crucial building block in organic synthesis. It exists as one of the two enantiomers of prolinol, the other being L-Prolinol. This compound is widely used in various chemical reactions due to its chiral properties, making it an essential component in the synthesis of enantiomerically pure compounds .
Aplicaciones Científicas De Investigación
D-Prolinol has a wide range of applications in scientific research, including:
Mecanismo De Acción
- D-Prolinol is an isomer of the naturally occurring amino acid L-Proline. It exists in two enantiomers: the D and L forms .
- This compound may undergo enzymatic conversion in the kidney via L-Proline oxidase. This process results in ring-opening and oxidation, leading to the formation of L-Glutamic acid .
Target of Action
Mode of Action
Its role in biological systems remains an intriguing area for investigation . If you have any more questions or need additional details, feel free to ask! 😊
Análisis Bioquímico
Biochemical Properties
D-Prolinol plays a crucial role in biochemical reactions as a chiral ligand, catalyst, or auxiliary reagent. It interacts with various enzymes, proteins, and other biomolecules, facilitating enantioselective synthesis. For instance, this compound is used in the Hajos–Parrish–Eder–Sauer–Wiechert reaction, the Baylis–Hillman reaction, and Noyori-type reactions. These interactions often involve the formation of hydrogen bonds and coordination complexes, which enhance the selectivity and efficiency of the reactions. The ability of this compound to form stable complexes with metal ions and other chiral molecules makes it a valuable tool in asymmetric synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the folding and structure of proteins, which in turn impacts cellular functions. In particular, this compound can induce stress responses in cells, similar to those caused by heat shock, leading to the synthesis of heat shock proteins. These proteins help in maintaining cellular homeostasis and protecting cells from damage. Additionally, this compound has been shown to inhibit cell growth by competing with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding and accumulation of abnormal proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds and coordination complexes with enzymes and proteins, altering their activity and stability. For example, in the presence of this compound, certain enzymes involved in amino acid metabolism may be inhibited, leading to changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interaction with other compounds. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, leading to changes in cell function and viability. For instance, prolonged exposure to this compound can result in the accumulation of misfolded proteins and activation of stress response pathways, which may ultimately affect cell survival and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance cellular functions and promote metabolic activity. At high doses, it can exhibit toxic or adverse effects, such as inhibition of cell growth and induction of stress responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or physiological response. Beyond this range, the effects may become detrimental, leading to cellular damage and impaired function. Animal studies have highlighted the importance of optimizing the dosage of this compound to balance its beneficial and adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate amino acid metabolism. It can be metabolized through pathways similar to those of proline and hydroxyproline, leading to the production of metabolites such as glycine, pyruvate, and glucose. The interaction of this compound with specific enzymes, such as proline dehydrogenase and hydroxyproline oxidase, influences the metabolic flux and levels of key metabolites. These interactions play a critical role in maintaining cellular homeostasis and supporting metabolic functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms, including passive diffusion and active transport. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These factors determine its accumulation and localization within cells, affecting its biochemical activity and interactions with other cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it interacts with enzymes and proteins involved in metabolic and regulatory processes. The subcellular localization of this compound is crucial for its role in modulating cellular functions and maintaining metabolic balance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Prolinol is typically synthesized by the reduction of the amino acid proline using lithium aluminium hydride. This reduction process converts the carboxylic acid group of proline into a primary alcohol group, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The availability of proline in high optical purity and at a low cost makes the industrial production of enantiomerically pure this compound feasible and economically viable .
Análisis De Reacciones Químicas
Types of Reactions: D-Prolinol undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be further reduced to form secondary alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted pyrrolidines.
Comparación Con Compuestos Similares
L-Prolinol: The enantiomer of D-Prolinol, used in similar applications but with opposite chiral properties.
L-Proline: A natural amino acid used as an organocatalyst in various asymmetric reactions.
D-Proline: An unnatural amino acid with similar catalytic properties to this compound.
Uniqueness of this compound: this compound’s uniqueness lies in its ability to act as a highly effective chiral catalyst in asymmetric synthesis, providing high enantioselectivity and facilitating the production of enantiomerically pure compounds. Its availability in high optical purity and cost-effectiveness further enhance its value in scientific research and industrial applications .
Propiedades
IUPAC Name |
[(2R)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVNJUAVDAZWCB-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020303 | |
| Record name | L-(Pyrrolidin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68832-13-3, 23356-96-9 | |
| Record name | (-)-2-Pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68832-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolinol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068832133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(Pyrrolidin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(pyrrolidin-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(2R)-pyrrolidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52Z235V6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes D-Prolinol a valuable compound in organic synthesis?
A1: this compound, a chiral building block derived from D-Proline, exhibits versatility in asymmetric synthesis. Its effectiveness as a chiral catalyst stems from the presence of both a secondary amine and a primary alcohol functional group. [, ] For instance, this compound serves as a key intermediate in synthesizing various biologically active compounds, including carbocyclic purine nucleosides. []
Q2: How does the structure of this compound-based compounds influence their biological activity?
A3: Modifying the this compound structure significantly impacts the biological activity of the resulting compounds. For instance, replacing the 3'-CH group in the carbocyclic analogue of thymidine with this compound yields (4R)-4-thyminyl-D-prolinol. Further derivatization of this compound, specifically converting the secondary amine to a hydroxylamine, generated analogues exhibiting activity against specific human tumor cell lines. []
Q3: Are there studies exploring the interaction of this compound derivatives with biological systems?
A4: Research indicates that certain this compound derivatives, specifically adenine analogues like (cis-adenine this compound derivative) can act as substrates for enzymes like adenosine deaminase, demonstrating their interaction with biological pathways. [] Further research is crucial to understand the complete scope of these interactions.
Q4: Has this compound been investigated for its potential to disrupt bacterial communication systems?
A5: Interestingly, this compound has been identified as a potential quorum sensing inhibitor in bacteria. It primarily targets the AI-1-mediated quorum sensing system by binding to SdiA proteins, potentially offering an alternative approach to combat bacterial infections. []
Q5: What are the future directions for research on this compound and its derivatives?
A5: Future research on this compound will likely focus on:
- Optimizing its incorporation into polymeric structures to further enhance its catalytic activity and selectivity. []
- Exploring the structure-activity relationship of this compound-based nucleosides to develop more potent antiviral and anticancer agents. [, ]
- Investigating its potential as a quorum sensing inhibitor to develop novel antimicrobial therapies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)
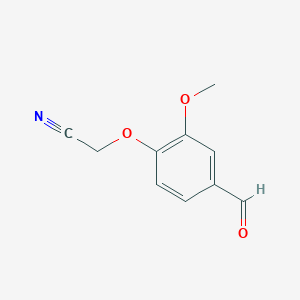
![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)
![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)
![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)
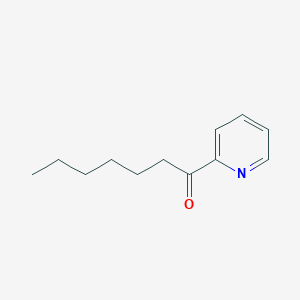
![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)
![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
